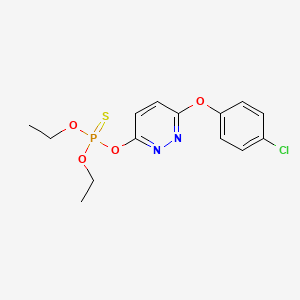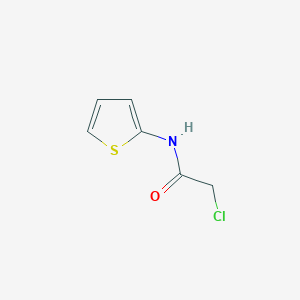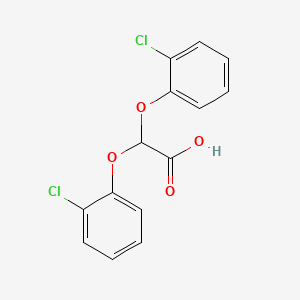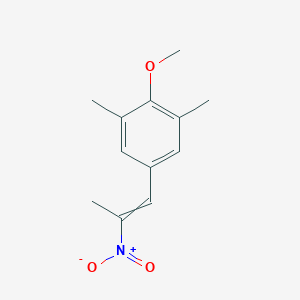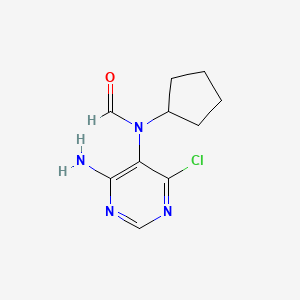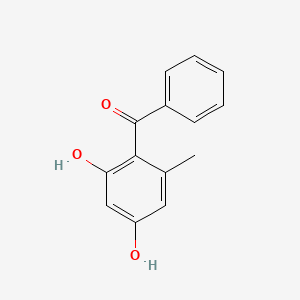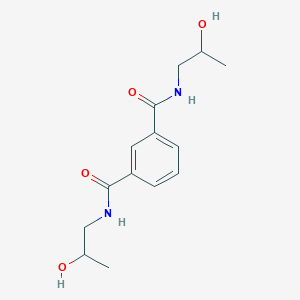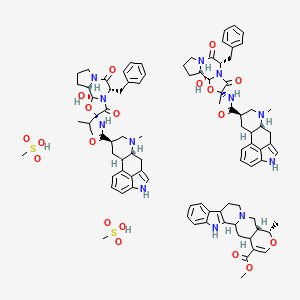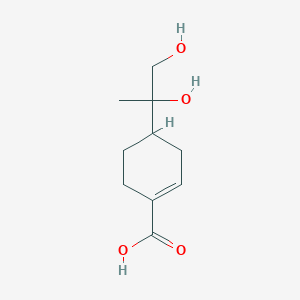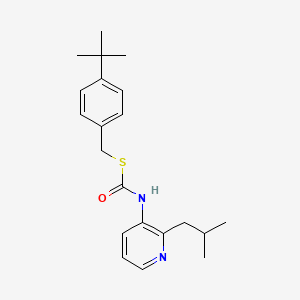![molecular formula C16H22N2O5 B14651749 2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 53838-90-7](/img/structure/B14651749.png)
2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound that features an indole moiety linked to a sugar derivative. The indole nucleus is a significant structure in many biologically active compounds, including neurotransmitters and plant hormones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol typically involves the formation of the indole ring followed by its attachment to the sugar derivative. One common method for synthesizing indole derivatives involves the Fischer indole synthesis, which uses phenylhydrazines and ketones or aldehydes under acidic conditions . The hydroxymethyl oxane moiety can be introduced through glycosylation reactions, where a sugar derivative is reacted with the indole compound under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale reactions. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact .
化学反応の分析
Types of Reactions
2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
科学的研究の応用
2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly for its interactions with biological targets.
Industry: Utilized in the synthesis of pharmaceuticals and other biologically active compounds.
作用機序
The mechanism of action of 2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing cellular processes. For example, it may interact with serotonin receptors, affecting neurotransmission and mood regulation . The sugar derivative can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
類似化合物との比較
Similar Compounds
Tryptamine: A naturally occurring compound with a similar indole structure, involved in neurotransmission.
Indole-3-acetic acid: A plant hormone that regulates growth and development.
Serotonin: A neurotransmitter with an indole structure, involved in mood regulation.
Uniqueness
2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol is unique due to its combination of an indole moiety with a sugar derivative.
特性
CAS番号 |
53838-90-7 |
|---|---|
分子式 |
C16H22N2O5 |
分子量 |
322.36 g/mol |
IUPAC名 |
2-[3-(2-aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C16H22N2O5/c17-6-5-9-7-18(11-4-2-1-3-10(9)11)16-15(22)14(21)13(20)12(8-19)23-16/h1-4,7,12-16,19-22H,5-6,8,17H2 |
InChIキー |
NWGCDLQKQYVQCC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2C3C(C(C(C(O3)CO)O)O)O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


